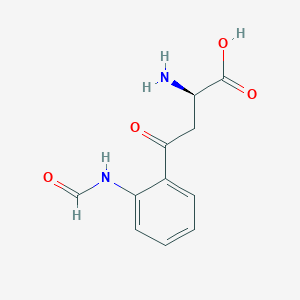

N-Formyl-D-kynurenine

Description

Context within Tryptophan Catabolism Pathways

Tryptophan, an essential amino acid that must be obtained from the diet, serves as a precursor for the synthesis of proteins and several physiologically vital molecules. mdpi.comnih.gov Its metabolic fate is primarily determined by two major pathways: the serotonin (B10506) pathway, which leads to the production of the neurotransmitter serotonin and the neurohormone melatonin, and the kynurenine (B1673888) pathway, which is responsible for the degradation of the majority of dietary tryptophan. biorxiv.orgnih.govtaylorandfrancis.com It is estimated that approximately 95% of tryptophan that is not used for protein synthesis is catabolized through the kynurenine pathway. nih.govfrontiersin.org

The initial and rate-limiting step of the kynurenine pathway is the enzymatic conversion of L-tryptophan to N-formylkynurenine. mdpi.comfrontiersin.orgnih.gov This reaction is catalyzed by a family of heme-containing dioxygenase enzymes. frontiersin.orgtandfonline.com The formation of N-formylkynurenine represents the commitment of tryptophan to this degradative pathway, thereby influencing the balance between the production of neuroactive kynurenines and the synthesis of serotonin. tandfonline.com

Recent research has also shed light on the unique reactivity of N-formylkynurenine itself. In a physiological environment, it can undergo deamination to form an electrophilic compound that rapidly reacts with nucleophiles like cysteine and glutathione. biorxiv.orgbiorxiv.org This suggests that N-formylkynurenine may have biological roles beyond being a simple precursor to kynurenine, potentially acting as a scavenger of nucleophiles. biorxiv.org

Overview of the Kynurenine Pathway

The kynurenine pathway is a complex and multi-step metabolic cascade that generates a variety of biologically active molecules. nih.govmdpi.com This pathway is not only the primary route for tryptophan degradation but also the de novo synthesis pathway for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions. mdpi.comresearchgate.net

The pathway begins with the cleavage of the indole (B1671886) ring of tryptophan to form N-formylkynurenine. mdpi.com This reaction is catalyzed by three distinct enzymes: tryptophan 2,3-dioxygenase (TDO), primarily found in the liver, and indoleamine 2,3-dioxygenase 1 (IDO1) and indoleamine 2,3-dioxygenase 2 (IDO2), which are expressed in various extrahepatic tissues and immune cells. frontiersin.orgnih.govwikipedia.org

Following its formation, N-formylkynurenine is rapidly hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase) to yield L-kynurenine and formate (B1220265). nih.govuniprot.orgwikipedia.org L-kynurenine is a central branch point in the pathway and can be further metabolized along three distinct branches. frontiersin.orgfrontiersin.org These branches lead to the production of a diverse array of metabolites, including kynurenic acid, which has neuroprotective properties, and quinolinic acid, which is a precursor for NAD+ synthesis but can also be neurotoxic. frontiersin.orgmdpi.commdpi.com

The activity of the kynurenine pathway and the relative production of its various metabolites are tightly regulated and can be influenced by inflammatory signals, such as interferon-gamma (IFN-γ), which is a potent inducer of IDO1. frontiersin.orgmdpi.comnih.gov This link between inflammation and tryptophan metabolism underscores the pathway's importance in the immune response and various pathological conditions. wikipedia.orgmdpi.com

Table 1: Key Enzymes and Metabolites in the Initial Steps of the Kynurenine Pathway

| Metabolite/Enzyme | Role in the Pathway | Key Characteristics |

|---|---|---|

| L-Tryptophan | Starting substrate | Essential amino acid obtained from the diet. mdpi.comnih.gov |

| Indoleamine 2,3-dioxygenase (IDO1/IDO2) | Catalyzes the conversion of tryptophan to N-formylkynurenine. | Heme-containing enzymes; IDO1 is inducible by inflammatory stimuli. frontiersin.orgnih.govwikipedia.org |

| Tryptophan 2,3-dioxygenase (TDO) | Catalyzes the conversion of tryptophan to N-formylkynurenine. | Primarily located in the liver. frontiersin.orgfrontiersin.org |

| N-Formylkynurenine | First intermediate of the kynurenine pathway. | Proximal and rate-limiting intermediate. nih.govresearchgate.netresearchgate.net |

| Kynurenine Formamidase (Arylformamidase) | Hydrolyzes N-formylkynurenine to L-kynurenine. | The second step in the pathway. uniprot.orgwikipedia.orguniprot.org |

| L-Kynurenine | Central metabolite and branch point. | Can be further metabolized into several bioactive compounds. frontiersin.orgtaylorandfrancis.comfrontiersin.org |

N-Formyl-D-kynurenine as a Proximal and Rate-Limiting Intermediate

N-formylkynurenine is considered a proximal intermediate because it is the very first metabolite produced in this pathway. nih.govresearchgate.net Its existence is often transient as it is quickly converted to L-kynurenine by kynurenine formamidase. taylorandfrancis.comfrontiersin.org However, its rate of formation is paramount.

The regulation of the enzymes that produce N-formylkynurenine highlights its significance. For instance, the expression of IDO1 is upregulated by pro-inflammatory cytokines, effectively increasing the conversion of tryptophan to N-formylkynurenine during an immune response. wikipedia.orgnih.govmdpi.com This has two major consequences: the depletion of local tryptophan concentrations, which can inhibit the proliferation of T-cells and certain pathogens, and the increased production of downstream kynurenine pathway metabolites that have their own immunomodulatory effects. mdpi.comwikipedia.org

While much of the research focuses on the L-enantiomer (N-Formyl-L-kynurenine) due to the stereospecificity of the enzymes involved in tryptophan catabolism, this compound is its D-enantiomer. nih.gov The specific roles and metabolic fate of the D-isomer in biological systems are less well-characterized compared to its L-counterpart.

Table 2: Research Findings on the Rate-Limiting Nature of N-Formylkynurenine Formation

| Finding | Enzymes Involved | Significance |

|---|---|---|

| The conversion of tryptophan to N-formylkynurenine is the first and rate-limiting step of the kynurenine pathway. mdpi.comnih.govresearchgate.net | IDO1, IDO2, TDO | This step controls the overall rate of tryptophan degradation via this pathway. nih.govnih.gov |

| IDO1 is induced by inflammatory stimuli like IFN-γ. frontiersin.orgwikipedia.orgnih.gov | IDO1 | Links inflammation directly to the increased production of N-formylkynurenine and subsequent kynurenine metabolites. |

| TDO is primarily expressed in the liver and regulates systemic tryptophan levels. frontiersin.orgnih.gov | TDO | Plays a key role in maintaining tryptophan homeostasis under normal physiological conditions. |

| N-formylkynurenine is rapidly hydrolyzed to L-kynurenine. taylorandfrancis.comfrontiersin.org | Kynurenine Formamidase | Indicates that the control of the pathway lies in the formation of N-formylkynurenine, not its breakdown. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13441-52-6 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(2R)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m1/s1 |

InChI Key |

BYHJHXPTQMMKCA-MRVPVSSYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)NC=O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |

Origin of Product |

United States |

Biosynthesis and Enzymology of N Formyl D Kynurenine

Enzymatic Formation from Tryptophan

The initial and rate-limiting step in the kynurenine (B1673888) pathway is the oxidative cleavage of the tryptophan indole (B1671886) ring to produce N-formylkynurenine. rsc.orgnih.govportlandpress.com This reaction is catalyzed by two main types of enzymes: Indoleamine 2,3-dioxygenases (IDO) and Tryptophan 2,3-dioxygenase (TDO). frontiersin.orgnih.gov These enzymes insert both atoms of a molecular oxygen molecule into the substrate, tryptophan, to yield either N-Formyl-L-kynurenine or N-Formyl-D-kynurenine, depending on the substrate's stereochemistry. rsc.orguniprot.org

Role of Indoleamine 2,3-Dioxygenase Isoforms (IDO1, IDO2)

Indoleamine 2,3-dioxygenase 1 (IDO1) and Indoleamine 2,3-dioxygenase 2 (IDO2) are two distinct but related enzymes that catalyze the conversion of tryptophan to N-formylkynurenine. rsc.org

IDO1: This enzyme is a monomeric, heme-containing protein found in many tissues outside the liver. nih.govnih.gov IDO1 is notable for its broad substrate specificity, as it can catabolize not only L-Tryptophan but also D-Tryptophan, tryptamine, and serotonin (B10506). frontiersin.orgnih.gov Although it can oxidize D-Tryptophan to form this compound, its catalytic efficiency is significantly higher for the L-isomer. uniprot.org Specifically, the Michaelis constant (Km) for D-Tryptophan is about 4.6 mM, whereas for L-Tryptophan it is approximately 21.23 µM, indicating a much stronger affinity for the L-form. uniprot.org The catalytic efficiency for L-tryptophan is reported to be 150 times higher than for D-tryptophan. uniprot.org

IDO2: As a homolog of IDO1, IDO2 also participates in tryptophan catabolism. frontiersin.org However, it exhibits distinct kinetic properties and substrate specificity compared to IDO1. nih.govresearchgate.net IDO2 has a much lower affinity for L-Tryptophan, with a Km value that is 100-fold higher than physiological L-Tryptophan concentrations. researchgate.net While both IDO1 and IDO2 can be expressed in similar cells, such as dendritic cells, they are encoded by separate genes and can have different regulatory mechanisms and biological roles. frontiersin.orgrsc.org Some research suggests that certain natural tryptophan derivatives are exclusive substrates for either IDO1 or IDO2. nih.govresearchgate.net

Role of Tryptophan 2,3-Dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) is a homotetrameric heme enzyme primarily expressed in the liver, where it plays a key role in regulating systemic tryptophan levels by catabolizing excess dietary tryptophan. frontiersin.orgnih.govwikipedia.org Unlike IDO1, TDO exhibits high substrate specificity, almost exclusively converting L-Tryptophan to N-Formyl-L-kynurenine. nih.govpnas.org It shows very little to no activity with D-Tryptophan, which instead can act as a weak competitive inhibitor at high concentrations. pnas.org The structural basis for this high stereospecificity lies in the precise fit of L-Tryptophan within the enzyme's active site, an interaction not achieved by the D-isomer. pnas.orgnih.gov

| Enzyme | Structure | Primary Location | Substrate Specificity | Key Inducers/Regulators |

|---|---|---|---|---|

| IDO1 | Monomer | Widespread (extrahepatic), Dendritic cells, Macrophages | Broad (L-Trp, D-Trp, Serotonin, Tryptamine) frontiersin.orgnih.gov | Interferon-γ (IFN-γ), Lipopolysaccharide (LPS) frontiersin.orgpnas.org |

| IDO2 | Monomer | Liver, Kidney, Dendritic cells frontiersin.orgmdpi.com | Distinct from IDO1, very low affinity for L-Trp researchgate.net | Cytokines frontiersin.org |

| TDO | Homotetramer | Liver nih.govwikipedia.org | Highly specific for L-Tryptophan nih.govpnas.org | Glucocorticoids, L-Tryptophan frontiersin.org |

Catalytic Mechanisms of Heme Dioxygenases

The catalytic cycle of both IDO and TDO involves the binding of molecular oxygen (O₂) and the tryptophan substrate to the heme iron in the enzyme's active site. frontiersin.orgbiorxiv.org The heme iron is in its ferrous (Fe²⁺) state to be active. pnas.org The mechanism involves the insertion of both atoms of O₂ across the 2,3-double bond of the indole ring of tryptophan, leading to the formation of N-formylkynurenine. portlandpress.comresearchgate.net

For TDO , the L-Tryptophan substrate binds first, which then facilitates the binding of O₂. nih.gov

For IDO1 , O₂ must bind to the heme iron before the tryptophan substrate can bind. nih.gov If tryptophan binds first at high concentrations, it can block O₂ access, leading to substrate inhibition. nih.gov

Recent studies suggest the reaction proceeds through a ferryl–indole 2,3-epoxide intermediate, followed by a ring-opening mechanism to form the final N-formylkynurenine product, rather than previously proposed Criegee or dioxetane mechanisms. acs.orgnih.gov

Stereospecificity of Enzymatic Conversion

The formation of N-formylkynurenine is a highly stereospecific process dictated by the enzyme and the substrate enantiomer.

TDO is highly stereospecific for L-Tryptophan, producing exclusively N-Formyl-L-kynurenine. nih.govpnas.org Structural studies show that the precise interactions between the ammonium (B1175870) and carboxylate groups of L-Tryptophan and residues in the TDO active site are responsible for this specificity. pnas.orgacs.org D-Tryptophan does not fit correctly and is not oxidized. pnas.orgnih.gov

IDO1 , while strongly preferring L-Tryptophan, has a broader substrate tolerance and is capable of oxidizing D-Tryptophan to produce this compound. frontiersin.orguniprot.org The enzyme was, in fact, originally isolated as a D-Tryptophan-catabolizing enzyme. frontiersin.org However, the catalytic rate for D-Tryptophan is significantly lower than for L-Tryptophan. uniprot.org The larger, more dynamic active site of IDO1 compared to TDO is thought to accommodate both enantiomers. nih.gov

Therefore, the enzymatic biosynthesis of this compound in mammals is primarily attributable to the activity of IDO1 acting on D-Tryptophan. uniprot.org

Regulation of Biosynthetic Enzyme Expression and Activity

The expression and activity of IDO and TDO are tightly regulated by different physiological signals, reflecting their distinct biological roles.

IDO1 Regulation: IDO1 expression is strongly induced by pro-inflammatory stimuli. nih.gov The cytokine interferon-gamma (IFN-γ) is the most potent inducer of IDO1. frontiersin.orgnih.gov Other factors like bacterial lipopolysaccharides (LPS) and tumor necrosis factor (TNF) also upregulate its expression. frontiersin.orgpnas.org This regulation links IDO1 activity directly to immune responses, where it functions to suppress T-cell proliferation by depleting local tryptophan and generating immunosuppressive kynurenine metabolites. pnas.org Some cancer cells can exploit this by constitutively expressing IDO1 through autocrine signaling loops involving factors like IL-6 and STAT3 to evade immune destruction. oncotarget.com

IDO2 Regulation: The regulation of IDO2 is less understood but appears to be distinct from IDO1. It can be induced by certain cytokines, and its constitutive expression in some dendritic cells suggests a role in maintaining immune homeostasis. frontiersin.orgacs.org

TDO Regulation: TDO expression is primarily regulated by hormonal and substrate-level signals. It is upregulated by glucocorticoids and by high levels of its substrate, L-Tryptophan. frontiersin.org This allows TDO to manage fluctuations in tryptophan levels resulting from dietary intake. nih.gov

| Enzyme | Inducing Factors | Biological Context |

|---|---|---|

| IDO1 | Interferon-γ (IFN-γ), Lipopolysaccharide (LPS), Tumor Necrosis Factor (TNF), IL-6 frontiersin.orgpnas.orgoncotarget.com | Immune response, inflammation, infection, cancer immune evasion frontiersin.orgpnas.org |

| TDO | Glucocorticoids, L-Tryptophan frontiersin.org | Regulation of systemic/dietary tryptophan levels frontiersin.orgnih.gov |

Metabolism and Degradation of N Formyl D Kynurenine

Enzymatic Hydrolysis to Kynurenine (B1673888) and Formic Acid

The primary metabolic fate of N-Formyl-D-kynurenine is its enzymatic hydrolysis into D-kynurenine and formic acid. ymdb.canih.gov This reaction is a crucial step in the kynurenine pathway, the principal route for tryptophan catabolism in mammals. mdpi.commdpi.comwikipedia.org

Role of Kynurenine Formamidase (KFA/AFMID)

The hydrolysis of this compound is catalyzed by the enzyme kynurenine formamidase (KFA), also known as arylformamidase (AFMID). nih.govfrontiersin.org KFA efficiently facilitates the conversion of N-Formyl-L-kynurenine to L-kynurenine. nih.govhmdb.ca This enzyme is found in various tissues, including the liver, kidney, and brain, with high activity reported in the liver. nih.govnih.gov The activity of KFA is essential for the progression of the kynurenine pathway, which ultimately leads to the production of several biologically active metabolites. nih.gov Studies in mice have shown that the inactivation of the gene encoding for AFMID leads to a significant reduction in the hydrolysis of formyl-kynurenine. nih.gov

Kinetic Parameters of Hydrolysis

The enzymatic hydrolysis of N-Formyl-kynurenine by KFA has been characterized by specific kinetic parameters. For recombinant mouse liver KFA, the Michaelis constant (Km) for N-Formyl-L-kynurenine is approximately 180-190 µM, with a catalytic rate of 42 µmol/min/mg of protein. nih.gov In another study, recombinant KFA from Drosophila melanogaster exhibited a Km of 0.32 ± 0.06 mM and a kcat of 1584 ± 267 min−1 towards N-Formyl-L-kynurenine. portlandpress.com The enzyme from Neurospora crassa can also hydrolyze N'-Formyl-L-kynurenine, although at a much slower rate than L-kynurenine, with an approximate Km value of 37 µM. kyoto-u.ac.jp

Table 1: Kinetic Parameters of Kynurenine Formamidase (KFA)

| Enzyme Source | Substrate | Km | kcat |

|---|---|---|---|

| Mouse Liver (recombinant) | N-Formyl-L-kynurenine | 180-190 µM | 42 µmol/min/mg |

| Drosophila melanogaster (recombinant) | N-Formyl-L-kynurenine | 0.32 ± 0.06 mM | 1584 ± 267 min−1 |

Alternative Non-Enzymatic Transformations of this compound

Recent research has highlighted that N-Formyl-kynurenine can undergo non-enzymatic transformations, branching off the canonical kynurenine pathway. nih.govbiorxiv.org These alternative reactions are influenced by the physiological environment and the presence of nucleophiles. nih.govbiorxiv.org

Deamination to Electrophilic Products

Under physiological conditions (37 °C, pH 7.4), N-Formyl-kynurenine can deaminate to form an electrophilic product known as NFK-carboxyketoalkene (NFK-CKA). nih.govbiorxiv.org This reaction represents a novel, non-enzymatic branch of tryptophan catabolism. nih.govbiorxiv.org The formation of this reactive intermediate suggests that N-Formyl-kynurenine has a chemical significance beyond its role as a simple precursor to kynurenine. nih.govbiorxiv.org

Adduct Formation with Nucleophiles (e.g., Cysteine, Glutathione)

The electrophilic NFK-CKA formed through deamination can rapidly form adducts with biological nucleophiles. nih.govbiorxiv.org Notably, it reacts with key intracellular antioxidants such as cysteine and glutathione. nih.govbiorxiv.org These adducts, for instance with cysteine, can form in less than two minutes. biorxiv.org The formation of these adducts suggests a potential role for N-Formyl-kynurenine in modulating redox balance by scavenging important antioxidants. biorxiv.org The presence of serum hydrolases, however, can suppress this deamination and subsequent adduct formation by hydrolyzing N-Formyl-kynurenine to kynurenine at a faster rate. nih.govbiorxiv.org

Downstream Kynurenine Pathway Metabolites and Their Interconversion

Following the hydrolysis of this compound to D-kynurenine, a cascade of enzymatic reactions leads to the formation of numerous downstream metabolites. mdpi.comnih.govresearchgate.net Kynurenine serves as a central hub, branching into several metabolic routes. frontiersin.org

Kynurenine can be metabolized into three main products:

3-Hydroxykynurenine (3-HK): Formed by the action of kynurenine-3-monooxygenase (KMO). mdpi.comresearchgate.net

Anthranilic Acid (AA): Produced through the activity of kynureninase (KYNU). mdpi.comresearchgate.net

Kynurenic Acid (KYNA): Synthesized by kynurenine aminotransferases (KATs). mdpi.comresearchgate.net

These primary metabolites are further converted into other significant compounds. mdpi.com 3-Hydroxykynurenine can be converted to xanthurenic acid (XA) or 3-hydroxyanthranilic acid (3-HAA). mdpi.commdpi.com 3-HAA is a precursor for the synthesis of quinolinic acid (QA), which in turn is a precursor for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital coenzyme. researchgate.netmdpi.com Picolinic acid (PA) can also be formed from the downstream pathway. mdpi.com The interconversion and balance of these metabolites are crucial, as they possess diverse biological activities, including neuroprotective, neurotoxic, pro-oxidative, and antioxidant effects. mdpi.com

Table 2: Major Downstream Metabolites of the Kynurenine Pathway

| Precursor | Enzyme | Product |

|---|---|---|

| Kynurenine | Kynurenine-3-monooxygenase (KMO) | 3-Hydroxykynurenine (3-HK) |

| Kynurenine | Kynureninase (KYNU) | Anthranilic Acid (AA) |

| Kynurenine | Kynurenine Aminotransferases (KATs) | Kynurenic Acid (KYNA) |

| 3-Hydroxykynurenine | Kynurenine Aminotransferases (KATs) | Xanthurenic Acid (XA) |

| 3-Hydroxykynurenine | Kynureninase (KYNU) | 3-Hydroxyanthranilic Acid (3-HAA) |

| 3-Hydroxyanthranilic Acid | 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) | 2-amino-3-carboxymuconate semialdehyde |

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| D-kynurenine | |

| Formic Acid | |

| Kynurenine | KYN |

| N-Formyl-L-kynurenine | NFK |

| L-kynurenine | |

| Cysteine | |

| Glutathione | |

| NFK-carboxyketoalkene | NFK-CKA |

| 3-Hydroxykynurenine | 3-HK |

| Anthranilic Acid | AA |

| Kynurenic Acid | KYNA |

| Xanthurenic Acid | XA |

| 3-Hydroxyanthranilic Acid | 3-HAA |

| Quinolinic Acid | QA |

| Nicotinamide adenine dinucleotide | NAD+ |

| Picolinic Acid | PA |

Formation of Neuroactive Metabolites (e.g., Kynurenic Acid, 3-Hydroxykynurenine, Quinolinic Acid)

Once formed, D-kynurenine can be metabolized along several branches of the kynurenine pathway, leading to the generation of various compounds with significant neurological effects. frontiersin.org The fate of kynurenine is determined by the action of several competing enzymes. mdpi.com

Kynurenic Acid (KYNA): D-kynurenine can undergo irreversible transamination to form kynurenic acid, a neuroprotective metabolite. mdpi.comresearchgate.net This reaction is catalyzed by a group of enzymes known as kynurenine aminotransferases (KATs). encyclopedia.pubmdpi.com Studies have shown that D-kynurenine can serve as an efficient precursor for KYNA synthesis in the mammalian brain. researchgate.net KYNA is recognized for its role as an antagonist at N-methyl-D-aspartate (NMDA) receptors and α7 nicotinic acetylcholine (B1216132) receptors, which contributes to its neuroprotective properties. nih.govmdpi.com

3-Hydroxykynurenine (3-HK): Alternatively, kynurenine can be hydroxylated by the enzyme kynurenine-3-monooxygenase (KMO) to produce 3-hydroxykynurenine. encyclopedia.pubplos.orgfrontiersin.org KMO has a high affinity for its substrate, suggesting that under physiological conditions, this is a major metabolic route. mdpi.com Unlike KYNA, 3-HK is considered a neurotoxic metabolite. plos.orgmdpi.com It can generate reactive oxygen species (ROS), leading to oxidative stress and contributing to neuronal damage. encyclopedia.pubmdpi.com D-kynurenine has also been shown to be a precursor for 3-HK. researchgate.net

Quinolinic Acid (QUIN): The pathway leading to quinolinic acid continues from 3-hydroxykynurenine. The enzyme kynureninase hydrolyzes 3-HK to form 3-hydroxyanthranilic acid (3-HAA). nih.govmdpi.commdpi.com Subsequently, 3-HAA is converted by 3-hydroxyanthranilic acid oxygenase (HAAO) into an unstable intermediate, 2-amino-3-carboxymuconate semialdehyde. mdpi.commdpi.com This intermediate can then spontaneously cyclize to form quinolinic acid, a potent neurotoxin. frontiersin.orgmdpi.com QUIN acts as an agonist at NMDA receptors, contributing to excitotoxicity, and is also considered a pro-inflammatory and pro-oxidant molecule. encyclopedia.pubnih.govencyclopedia.pub It is important to note that D-kynurenine is reported to be resistant to the enzyme kynureninase, which would theoretically bypass the generation of downstream metabolites like quinolinic acid from this specific enantiomer. researchgate.net

The balance between the neuroprotective KYNA branch and the neurotoxic 3-HK/QUIN branch is critical for neuronal health, and its dysregulation is implicated in various neurodegenerative diseases. frontiersin.orgmdpi.com

Table 1: Key Enzymes and Metabolites in the Neuroactive Branch of the Kynurenine Pathway

| Precursor | Enzyme | Product | Product's Role |

|---|---|---|---|

| D-Kynurenine | Kynurenine Aminotransferases (KATs) | Kynurenic Acid (KYNA) | Neuroprotective nih.gov |

| D-Kynurenine | Kynurenine-3-Monooxygenase (KMO) | 3-Hydroxykynurenine (3-HK) | Neurotoxic plos.orgmdpi.com |

| 3-Hydroxykynurenine | Kynureninase | 3-Hydroxyanthranilic Acid (3-HAA) | Intermediate |

| 3-Hydroxyanthranilic Acid | 3-Hydroxyanthranilic Acid Oxygenase (HAAO) | Quinolinic Acid (QUIN) | Neurotoxic encyclopedia.pubencyclopedia.pub |

Contribution to Nicotinamide Adenine Dinucleotide (NAD+) Synthesis

The metabolic journey from tryptophan to NAD+ proceeds through N-formylkynurenine, kynurenine, 3-hydroxykynurenine, and 3-hydroxyanthranilic acid, ultimately leading to the formation of quinolinic acid. nih.govwikipathways.org Quinolinic acid is the direct precursor for NAD+ synthesis in this de novo pathway. stanford.eduoup.com

The final steps of NAD+ synthesis involve the conversion of quinolinic acid into nicotinic acid mononucleotide (NaMN) by the enzyme quinolate phosphoribosyltransferase (QPRT). nih.govstanford.edu NaMN is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD+), which is subsequently converted to NAD+. wikipathways.org This entire process highlights the importance of the kynurenine pathway, and by extension its initial metabolites like N-formylkynurenine, in maintaining the cellular pool of NAD+, a cofactor vital for countless redox reactions and cellular processes, including energy metabolism and DNA repair. nih.govstanford.edu

Table 2: Pathway from this compound to NAD+

| Step | Metabolite/Precursor | Key Enzyme | Product |

|---|---|---|---|

| 1 | This compound | Kynurenine Formamidase | D-Kynurenine |

| 2 | D-Kynurenine | Kynurenine-3-Monooxygenase | 3-Hydroxykynurenine |

| 3 | 3-Hydroxykynurenine | Kynureninase | 3-Hydroxyanthranilic Acid |

| 4 | 3-Hydroxyanthranilic Acid | 3-Hydroxyanthranilic Acid Oxygenase | Quinolinic Acid |

| 5 | Quinolinic Acid | Quinolate Phosphoribosyltransferase (QPRT) | Nicotinic Acid Mononucleotide (NaMN) |

| 6 | Nicotinic Acid Mononucleotide | NMNATs | Nicotinic Acid Adenine Dinucleotide (NaAD+) |

| 7 | Nicotinic Acid Adenine Dinucleotide | NAD+ Synthetase | Nicotinamide Adenine Dinucleotide (NAD+) |

Biological Roles and Molecular Mechanisms in Research Models

Integration within the Kynurenine (B1673888) Pathway Regulatory Axis

N-Formyl-kynurenine (NFK) is the inaugural metabolite of the kynurenine pathway (KP), the principal route for tryptophan catabolism in the body. frontiersin.org Its synthesis from the essential amino acid L-tryptophan is the pathway's rate-limiting step, catalyzed by one of three enzymes: tryptophan 2,3-dioxygenase (TDO), indoleamine 2,3-dioxygenase 1 (IDO1), or indoleamine 2,3-dioxygenase 2 (IDO2). frontiersin.orgmdpi.comfrontiersin.org TDO is primarily active in the liver, where it governs systemic tryptophan homeostasis, while IDO enzymes operate in extrahepatic tissues and are key players in localized immune responses. frontiersin.orgfrontiersin.orgnih.gov

Following its formation, NFK is typically viewed as a transient intermediate that is rapidly and efficiently hydrolyzed by the enzyme arylformamidase (also known as formamidase) to yield the more stable and centrally important metabolite, L-kynurenine (KYN). frontiersin.orgnih.govplos.orgspandidos-publications.com This conversion is a pivotal point, as KYN serves as the precursor for several distinct branches of the pathway, leading to the generation of a host of biologically active molecules. mdpi.comfrontiersin.org

The regulation of NFK production is tightly controlled, primarily through the expression and activity of IDO1 and TDO. IDO1 expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), but also by others such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). frontiersin.org This links inflammatory conditions directly to an upregulation of the kynurenine pathway, starting with the increased synthesis of NFK.

Recent research has begun to challenge the traditional view of NFK as a simple, short-lived precursor to KYN. biorxiv.org Studies suggest that NFK can participate in non-enzymatic reactions under physiological conditions. biorxiv.org It can deaminate to form an electrophilic compound that rapidly reacts with biological nucleophiles like cysteine and glutathione. biorxiv.org The balance between this novel non-enzymatic branch and the canonical pathway is regulated by the activity of serum hydrolases, which favor the rapid conversion of NFK to KYN. biorxiv.org This emerging evidence suggests NFK may possess biological significance beyond its role as a mere intermediate, potentially influencing cellular processes through direct chemical modifications. biorxiv.org

| Enzyme | Location | Inducers/Regulators | Function in NFK Synthesis |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Extrahepatic tissues, immune cells (e.g., macrophages, dendritic cells) | IFN-γ, TNF-α, IL-6 frontiersin.org | Catalyzes the rate-limiting conversion of tryptophan to N-Formyl-kynurenine in immune contexts. frontiersin.org |

| Tryptophan 2,3-dioxygenase (TDO) | Primarily liver frontiersin.orgfrontiersin.org | Glucocorticoids, Tryptophan (substrate) nih.gov | Regulates systemic tryptophan levels by converting it to N-Formyl-kynurenine. frontiersin.orgnih.gov |

| Arylformamidase (Formamidase) | Liver, kidney, brain nih.govplos.org | N/A | Rapidly hydrolyzes N-Formyl-kynurenine to L-Kynurenine. frontiersin.orgnih.gov |

Involvement in Cellular and Systemic Metabolic Processes

The synthesis of N-Formyl-kynurenine marks a crucial metabolic crossroads, channeling tryptophan away from other fates and into a pathway that profoundly impacts cellular energy and systemic metabolic balance.

The formation of NFK is the committing step for tryptophan degradation along the kynurenine pathway, which accounts for approximately 95% of all tryptophan catabolism outside of protein synthesis. mdpi.comnih.gov The enzymes IDO and TDO, by converting tryptophan to NFK, are the primary gatekeepers of tryptophan availability for other essential metabolic routes, such as the synthesis of the neurotransmitter serotonin (B10506) and the vitamin niacin. nih.govnih.gov

During an immune response, the induction of IDO by inflammatory signals significantly accelerates the conversion of tryptophan to NFK. This leads to a localized depletion of tryptophan in the microenvironment, a state that has profound consequences for cells highly dependent on this essential amino acid, particularly immune cells. Therefore, the regulation of NFK synthesis is a direct mechanism for controlling tryptophan availability and catabolism, with significant downstream effects.

The initiation of the kynurenine pathway via NFK formation connects tryptophan metabolism to fundamental cellular processes, including energy production. The complete catabolism of tryptophan through the KP ultimately leads to the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a cofactor essential for cellular redox reactions and energy metabolism. frontiersin.orgnih.govwiley.com Thus, activating the pathway, starting with NFK, represents a metabolic shift to support cellular bioenergetics, which is particularly crucial during an immune response. wiley.com

Furthermore, the pathway's progression can lead to significant metabolic shifts by producing a variety of other bioactive metabolites. mdpi.com Depending on which enzymatic branches are active downstream of KYN, the pathway can generate compounds that are neuroprotective (e.g., kynurenic acid) or neurotoxic (e.g., quinolinic acid). frontiersin.orgoup.com An imbalance in these branches, which can be triggered by inflammatory stimuli that upregulate NFK production, can lead to broad metabolic shifts that impact the central nervous system and other tissues. nih.govfrontiersin.org Emerging research also suggests that the formyl group of NFK itself may be involved in one-carbon metabolism, further linking it to core cellular metabolic processes. biorxiv.org

| Pathway | Initiating Step | Key Outcome | Metabolic Significance |

| Kynurenine Pathway | Tryptophan → N-Formyl-kynurenine frontiersin.org | Production of Kynurenine, NAD+, and other bioactive metabolites. frontiersin.orgmdpi.comnih.gov | Major route of tryptophan catabolism (~95%); links amino acid metabolism to cellular energy (NAD+) and immunomodulation. mdpi.comnih.gov |

| Serotonin Pathway | Tryptophan → 5-Hydroxytryptophan | Production of Serotonin and Melatonin. nih.gov | Regulates mood, sleep, and circadian rhythms; competes with the Kynurenine Pathway for tryptophan substrate. nih.govnih.gov |

| Protein Synthesis | Incorporation of Tryptophan into polypeptides | Formation of proteins. | Essential for all cellular structures and functions; availability is reduced when the Kynurenine Pathway is highly active. frontiersin.org |

Regulation of Tryptophan Availability and Catabolism

Modulation of Immune Responses in Research Models

The production of N-Formyl-kynurenine and the subsequent activation of the kynurenine pathway are integral to the modulation of the immune system, primarily through mechanisms of suppression and tolerance.

One of the most well-documented immunological consequences of kynurenine pathway activation is the suppression of T lymphocyte function. This process begins with the IDO-catalyzed conversion of tryptophan to NFK, which depletes the local microenvironment of tryptophan. T cells, particularly effector T cells, are highly sensitive to tryptophan levels, and starvation for this essential amino acid inhibits their proliferation and renders them functionally anergic (unresponsive). frontiersin.org This tryptophan depletion stimulates stress-response pathways within the T cell, such as the general control nonderepressible 2 (GCN2) kinase pathway, which halts activation.

In addition to the effects of tryptophan starvation, the metabolites generated downstream of NFK actively contribute to immunosuppression. L-kynurenine, the direct product of NFK hydrolysis, has been shown to inhibit the proliferation and activity of both T cells and Natural Killer (NK) cells. frontiersin.org Further metabolites, including 3-hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA), also possess T-cell-suppressive properties. plos.orgnih.gov This multi-faceted suppression, initiated by NFK synthesis, effectively dampens the adaptive immune response.

The kynurenine pathway is a fundamental mechanism of peripheral immune tolerance, preventing excessive immune reactions and maintaining self-tolerance. plos.org The process initiated by NFK production is crucial for establishing and maintaining this tolerogenic state. This is evident in physiological contexts like pregnancy, where IDO activity in the placenta protects the fetus from rejection by the maternal immune system. nih.gov

In research models, this pathway is often co-opted by tumors to evade immune destruction. frontiersin.org By upregulating IDO, cancer cells create an immunosuppressive microenvironment characterized by tryptophan depletion and the accumulation of tolerogenic kynurenine pathway metabolites. frontiersin.org Beyond tryptophan starvation, metabolites like L-kynurenine actively promote immunotolerance by inducing the differentiation of naive T cells into regulatory T cells (Tregs). nih.govfrontiersin.org Tregs are specialized lymphocytes that suppress the activity of other immune cells. This effect is partly mediated by the interaction of kynurenine with the aryl hydrocarbon receptor (AhR), a transcription factor that promotes a tolerogenic immune milieu. plos.orgfrontiersin.org Thus, the entire cascade, beginning with the formation of NFK, is a powerful driver of immunotolerance.

Interaction with Inflammatory Mediators (e.g., Interferon-gamma, TNF-alpha)

N-Formyl-D-kynurenine is an intermediate metabolite in the kynurenine pathway, the primary route for tryptophan degradation. frontiersin.orgplos.org The enzymes responsible for its formation from tryptophan, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are significantly influenced by inflammatory mediators. frontiersin.orgnih.govmdpi.com Pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), are potent inducers of IDO. mdpi.combevital.nowiley.com This induction accelerates the conversion of tryptophan to N-formyl-L-kynurenine, which is then rapidly hydrolyzed to L-kynurenine. mdpi.comnih.gov

In experimental models, the presence of inflammatory conditions marked by elevated levels of IFN-γ and TNF-α leads to an upregulation of the kynurenine pathway. nih.govmdpi.com For instance, in human peripheral monocytes, stimulation with IFN-γ results in a significant increase in the expression of kynurenine pathway enzymes. plos.org This activation is a key indicator of an inflammatory state. plos.org The enzyme kynurenine 3-monooxygenase (KMO), which metabolizes kynurenine further down the pathway, is also induced by inflammatory signals such as TNF-α and IL-1β. mdpi.com This suggests a coordinated regulation of the pathway by inflammatory mediators, influencing the flow of metabolites downstream of this compound.

The interaction between inflammatory mediators and the kynurenine pathway is a critical aspect of the immune response. Activation of IDO by cytokines like IFN-γ and TNF-α can lead to tryptophan depletion and the production of kynurenine pathway metabolites that have immunomodulatory effects. nih.govbevital.no This interplay highlights the role of the initial steps of the kynurenine pathway, including the formation of this compound, in linking inflammation to changes in tryptophan metabolism and subsequent immune regulation.

Association with Aryl Hydrocarbon Receptor (AhR) Signaling

This compound's immediate downstream metabolite, kynurenine (KYN), is a recognized endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govresearchgate.netaai.org The activation of AhR by KYN has significant implications for immune regulation and cellular responses. mdpi.comnih.gov When KYN binds to AhR in the cytoplasm, the complex translocates to the nucleus, where it influences the transcription of target genes. nih.govnih.gov This signaling pathway is involved in modulating immune cell differentiation and function. aai.org

Research has demonstrated that the KYN-AhR interaction can promote the generation of regulatory T cells (Tregs), which play a crucial role in maintaining immune tolerance. nih.govaai.org This suggests an immunosuppressive role for the kynurenine pathway, mediated through AhR signaling. nih.gov Furthermore, AhR activation by KYN can downregulate inflammatory responses. nih.gov In the context of cancer, the activation of AhR by KYN in the tumor microenvironment can suppress anti-tumor immune responses. mdpi.com

While this compound itself has been suggested to activate AhR, this appears to occur only at very high, likely supraphysiological, concentrations. biorxiv.org The primary association with AhR signaling is through its rapid conversion to KYN. plos.org The AhR signaling pathway is complex, with its activation leading to diverse and sometimes opposing biological outcomes depending on the specific ligand and cellular context. researchgate.netmdpi.com The link between the kynurenine pathway, initiated by the formation of this compound, and AhR signaling underscores its importance in regulating immune responses and cellular homeostasis. mdpi.comnih.gov

Contributions to Neurobiological Processes in Experimental Systems

Influence on Neuroactive Compound Levels

The formation of this compound is the initial, rate-limiting step in the kynurenine pathway, which produces a cascade of neuroactive metabolites. frontiersin.org While this compound itself is quickly converted to kynurenine, its production dictates the subsequent availability of substrates for enzymes that generate compounds with significant effects on the nervous system. plos.orgmdpi.com The pathway branches at kynurenine, leading to the synthesis of both neuroprotective and neurotoxic substances. frontiersin.orgnih.gov

One major branch leads to the production of kynurenic acid (KYNA), which is considered neuroprotective. bevital.nomdpi.com KYNA is an antagonist of glutamate (B1630785) receptors, including the N-methyl-D-aspartate (NMDA) receptor, and also interacts with the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR) and the G protein-coupled receptor 35 (GPR35). mdpi.comnih.gov The other major branch, initiated by the enzyme kynurenine 3-monooxygenase (KMO), leads to the formation of 3-hydroxykynurenine (3-HK) and subsequently quinolinic acid (QUIN), both of which are considered neurotoxic. mdpi.combevital.no QUIN is a potent NMDA receptor agonist and can induce excitotoxicity and oxidative stress. mdpi.comfrontiersin.org

Therefore, the initial conversion of tryptophan to this compound is a critical regulatory point that influences the balance between these neuroprotective and neurotoxic arms of the pathway. nih.gov Dysregulation of this pathway, often initiated by inflammatory signals that upregulate IDO and TDO, can lead to an imbalance in the levels of these neuroactive compounds, which has been implicated in the pathophysiology of various neurological and psychiatric disorders. mdpi.commdpi.com

Indirect Effects on Neuronal Receptors via Downstream Metabolites (e.g., NMDA, α7nAChR, GPR35)

This compound indirectly influences neuronal receptor activity through its conversion into downstream metabolites with direct receptor-modulating properties. frontiersin.org The most well-characterized of these is kynurenic acid (KYNA), which acts as an antagonist at several key neuronal receptors. mdpi.comnih.gov KYNA is a competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor and also non-competitively inhibits the α7 nicotinic acetylcholine receptor (α7nAChR). mdpi.comfrontiersin.org Furthermore, KYNA is an agonist for the orphan G protein-coupled receptor GPR35. mdpi.comnih.gov

The antagonistic action of KYNA at NMDA receptors is generally considered neuroprotective, as it can mitigate the excitotoxicity induced by excessive glutamate stimulation. nih.gov However, excessive KYNA levels have been associated with glutamatergic hypofunction. frontiersin.org The interaction of KYNA with α7nAChRs and GPR35 further contributes to its modulatory effects on neurotransmission and inflammation. nih.govfrontiersin.org

On the other hand, the neurotoxic branch of the kynurenine pathway produces quinolinic acid (QUIN), a potent agonist of the NMDA receptor. mdpi.commdpi.com Over-activation of NMDA receptors by QUIN can lead to excessive calcium influx, resulting in neuronal damage and death. mdpi.com Thus, the initial production of this compound sets in motion a metabolic cascade that ultimately generates compounds with opposing effects on critical neuronal receptors, thereby indirectly regulating neuronal excitability and survival.

| Downstream Metabolite | Receptor(s) | Effect on Receptor |

| Kynurenic Acid (KYNA) | NMDA Receptor | Antagonist mdpi.comnih.govfrontiersin.org |

| α7 Nicotinic Acetylcholine Receptor (α7nAChR) | Antagonist mdpi.comnih.govfrontiersin.org | |

| G Protein-Coupled Receptor 35 (GPR35) | Agonist mdpi.comnih.gov | |

| Quinolinic Acid (QUIN) | NMDA Receptor | Agonist nih.govmdpi.commdpi.com |

Role in Neuroinflammation Studies

This compound and the subsequent kynurenine pathway are central to the study of neuroinflammation. The enzyme that initiates its formation, IDO, is strongly induced by pro-inflammatory cytokines like IFN-γ, directly linking peripheral and central inflammation to alterations in tryptophan metabolism. nih.govmdpi.commdpi.com This activation leads to an increased production of kynurenine pathway metabolites within the central nervous system, particularly by microglia and infiltrating macrophages. mdpi.commdpi.com

In the context of neuroinflammation, there is often a shift in the kynurenine pathway towards the production of neurotoxic metabolites. nih.gov Activated microglia tend to express high levels of KMO, favoring the conversion of kynurenine to 3-HK and QUIN. mdpi.comnih.gov QUIN, in particular, contributes to neuroinflammation by activating NMDA receptors on neurons, leading to excitotoxicity, and also by promoting further inflammatory responses. mdpi.commdpi.com Elevated levels of QUIN are associated with neuroinflammatory and neurodegenerative conditions. bevital.nomdpi.com

Conversely, astrocytes primarily metabolize kynurenine to the neuroprotective and anti-inflammatory metabolite KYNA. mdpi.com Therefore, the balance between the microglial (neurotoxic) and astrocytic (neuroprotective) arms of the kynurenine pathway is a critical determinant of the outcome of neuroinflammation. mdpi.com The initial step, the formation of this compound, is the gateway to this pathway, and its regulation is a key area of investigation in understanding and potentially modulating neuroinflammatory processes. clinmedkaz.org

Oxidative Stress and Protein Modification Research

Research has identified this compound as a product of tryptophan oxidation, a process that can be indicative of oxidative stress. nih.govcore.ac.uknih.gov The oxidation of tryptophan residues in proteins can lead to the formation of N-formylkynurenine (NFK) and kynurenine. nih.gov This modification has been observed in proteins under conditions of high light stress and in mitochondrial proteins associated with redox metabolism. nih.govcore.ac.uk The formation of NFK within proteins represents a specific type of post-translational modification resulting from oxidative damage. researchgate.net

Reactive oxygen species (ROS) can react with tryptophan to form NFK. nih.gov For example, singlet oxygen, which can be produced under high light stress, reacts with tryptophan to yield NFK. nih.govresearchgate.net This modification can alter the structure and function of the affected protein. nih.gov In some experimental systems, an increase in NFK formation has been correlated with a decrease in the biological activity of the protein. nih.govresearchgate.net

Formation from Oxidative Damage to Tryptophan Residues in Proteins

N-Formyl-kynurenine (NFK) is a notable product arising from the oxidative damage of tryptophan residues within proteins. nih.gov This transformation occurs independently of the well-known enzymatic kynurenine pathway and is instead initiated by the interaction of tryptophan with various reactive oxygen species (ROS). nih.gov The indole (B1671886) ring of the tryptophan side chain is particularly susceptible to oxidative cleavage, leading to the formation of NFK. nih.gov

The process can be initiated by several oxidizing agents. Reactive oxygen species, such as radicals, can interact with tryptophan to yield tryptophan radicals and other intermediates that subsequently rearrange into NFK. nih.gov Specifically, a tryptophan radical can react with superoxide (B77818) or molecular oxygen to form tryptophan hydroperoxide, which ultimately transforms into NFK. nih.gov Alternatively, potent non-radical oxidants like singlet oxygen (¹O₂) or ozone can react directly with tryptophan residues, also resulting in the formation of NFK. nih.govresearchgate.net This oxidative modification has been identified in physiologically important proteins and is associated with a number of human disease conditions. nih.gov For example, in Photosystem II, high light stress can generate singlet oxygen, leading to the oxidation of a specific tryptophan residue (Trp-365) in the CP43 subunit to form NFK. researchgate.net

The functional consequences of this modification depend on the specific protein and the location of the oxidized tryptophan residue. For instance, the ozonation of egg white lysozyme (B549824) converts two of its tryptophan residues to NFK. While one of these modifications is critical and leads to the loss of enzyme activity, the alteration of the other has no discernible effect on the protein's function. nih.gov

Table 1: Formation of N-Formyl-kynurenine from Oxidative Damage

| Oxidizing Agent | Mechanism | Protein/System Example | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Interaction with tryptophan yields radicals and other intermediates which rearrange into NFK. | General proteins | nih.gov |

| Superoxide/Molecular Oxygen | Reacts with tryptophan radical to form tryptophan hydroperoxide, which rearranges into NFK. | General proteins | nih.gov |

| Singlet Oxygen (¹O₂) | Direct reaction with tryptophan to form NFK. | Photosystem II (CP43 subunit), Myoglobin (B1173299) | nih.govresearchgate.net |

| Ozone | Direct reaction with tryptophan to form NFK. | Egg white lysozyme | nih.gov |

Participation in Free Radical Reactions

N-Formyl-kynurenine not only is a product of oxidative damage but also actively participates in further redox and free radical reactions. nih.gov Research has shown that NFK can engage in photosensitized reactions, generating free radicals. nih.gov For example, studies using electron paramagnetic resonance and spin trapping have investigated the free radical reactions photosensitized by kynurenines. nih.gov

One significant reaction involves the photoinduced electron transfer from N-formyl-L-kynurenine to cytochrome C, a key component of the mitochondrial electron transport chain. nih.gov This indicates that NFK can directly interact with and modulate the function of vital redox-active proteins in the cell.

More recent research has uncovered a non-enzymatic reaction branch for NFK under physiological conditions (37°C, pH 7.4). biorxiv.org In this process, NFK can deaminate to form an electrophilic intermediate known as NFK-carboxyketoalkene (NFK-CKA). This intermediate is highly reactive and rapidly forms adducts with biological nucleophiles, such as the antioxidants cysteine and glutathione, in reactions that take less than two minutes. biorxiv.org This scavenging of crucial intracellular antioxidants highlights a mechanism by which NFK can contribute to the propagation of oxidative stress. biorxiv.org While the downstream metabolite 3-hydroxykynurenine (3-HK) is a known generator of free radicals, the direct participation of NFK in these nucleophilic reactions represents a distinct and important aspect of its molecular activity. biorxiv.orgmdpi.com

Table 2: Participation of N-Formyl-kynurenine in Free Radical and Redox Reactions

| Reaction Type | Mechanism/Outcome | Interacting Molecule(s) | Reference |

|---|---|---|---|

| Photosensitization | Generation of free radicals upon light absorption. | General | nih.gov |

| Electron Transfer | Photoinduced electron transfer from NFK to cytochrome C. | Cytochrome C | nih.gov |

| Deamination & Adduct Formation | Deaminates to NFK-carboxyketoalkene (NFK-CKA), which rapidly reacts with nucleophiles. | Cysteine, Glutathione | biorxiv.org |

Research Methodologies and Analytical Approaches for N Formyl D Kynurenine

Biochemical and Enzymatic Assay Development

Biochemical assays are fundamental for characterizing the enzymatic reactions that produce N-Formyl-D-kynurenine, primarily the activity of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). mybiosource.comrndsystems.combpsbioscience.com These enzymes catalyze the first and rate-limiting step in tryptophan catabolism, converting tryptophan to NFK. rndsystems.combiorxiv.org

Spectrophotometric Detection for Enzyme Activity

Spectrophotometric assays offer a direct and continuous method for monitoring the activity of kynurenine (B1673888) formamidase (KFA), the enzyme that converts N-Formyl-L-kynurenine to L-kynurenine. oup.com One approach is a direct assay that measures the increase in optical density at 365 nm, which corresponds to the formation of L-kynurenine from N-Formyl-L-kynurenine. oup.com The activity is calculated using an extinction coefficient of 4220 M⁻¹ cm⁻¹. oup.com

Another innovative spectrophotometric method is a coupled assay. This technique links the release of formate (B1220265) during the conversion of NFK to kynurenine with the formate dehydrogenase-catalyzed reduction of NAD⁺ to NADH. The resulting increase in absorbance at 340 nm provides a continuous measure of KFA activity. oup.com This method has been successfully applied to characterize KFA from various bacterial sources, demonstrating its utility in enzymatic studies. oup.com

It is also noteworthy that this compound itself exhibits a characteristic absorption peak at approximately 321 nm, a property that can be utilized in certain analytical contexts. bpsbioscience.com

Fluorescence-based Assays for Indoleamine 2,3-Dioxygenase Activity

Fluorescence-based assays have become a popular choice for measuring the activity of Indoleamine 2,3-dioxygenase 1 (IDO1) due to their high sensitivity and suitability for high-throughput screening. nih.govnih.gov These assays typically quantify a fluorescent product generated from the enzymatic reaction.

One common strategy involves the quantification of kynurenine, which is produced from the hydrolysis of NFK. nih.govresearchgate.net This method has been shown to have detection limits comparable to standard absorbance and HPLC methods and is statistically in agreement with them. nih.govresearchgate.net

More recent advancements have led to the development of assays that directly target this compound. For instance, a fluorogenic developer has been created that selectively reacts with NFK to produce a highly fluorescent product with excitation and emission wavelengths of 402 nm and 488 nm, respectively. abcam.comabcam.com This approach provides a high signal-to-background ratio and can detect as little as 0.2 mU of IDO1 activity or 200 pmoles of NFK. abcam.comabcam.com Another method utilizes the in situ formation of an NFK-derived fluorophore (NFKPIP), which is measured at an excitation wavelength of 400 nm and an emission wavelength of 500 nm. nih.gov This assay boasts a lower limit of detection of 153 nM NFK, a significant improvement over many existing methods. nih.gov

These fluorescence-based assays are available in kit formats, often including a selective IDO1 inhibitor to verify the specificity of the measured enzyme activity in biological samples. abcam.comabcam.com They have been successfully used to determine IDO1 activity in mammalian tissues and various cell lines. abcam.comabcam.comwiley.com

Chromatographic and Mass Spectrometric Quantification in Biological Samples

Chromatographic techniques, particularly when coupled with mass spectrometry, represent the gold standard for the sensitive and specific quantification of this compound and other kynurenine pathway metabolites in complex biological samples. nih.govjove.comfrontiersin.org

High-Performance Liquid Chromatography (HPLC) with Various Detectors (UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of kynurenine pathway metabolites. nih.govcore.ac.uk The choice of detector is crucial and depends on the specific requirements of the analysis in terms of sensitivity and selectivity.

UV Detection: HPLC with UV detection is a common method for quantifying tryptophan and its metabolites, including kynurenine. nih.govresearchgate.net However, its selectivity can be limited by interfering compounds present in biological samples. nih.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detectors are often employed. nih.govresearchgate.net This is particularly useful for the analysis of tryptophan and kynurenic acid in various biological matrices like blood and brain tissue. nih.gov

Electrochemical Detection: Electrochemical detectors offer high sensitivity for the quantification of several kynurenine pathway metabolites, including tryptophan, kynurenine, and 3-hydroxykynurenine. nih.govnih.gov A drawback of this method can be a lack of reproducibility due to potential electrode clogging. frontiersin.org

The development of ultra-high-performance liquid chromatography (UHPLC) has further improved separation efficiency and analysis time, allowing for the monitoring of multiple compounds in a single run. frontiersin.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the definitive quantification of this compound and other kynurenine pathway metabolites. tandfonline.comnih.govnih.govtandfonline.comnih.gov This method offers superior selectivity and is capable of measuring a wide range of metabolites simultaneously, even at low concentrations. nih.govtandfonline.com

LC-MS/MS methods have been developed and validated for the analysis of kynurenine pathway metabolites in various biological fluids, including human plasma, cerebrospinal fluid, and cell culture media. jove.comtandfonline.comnih.govnih.gov These methods typically involve a simple sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by MS/MS. nih.govjasem.com.tr The use of stable isotope-labeled internal standards is recommended to ensure high accuracy and precision by correcting for variations in sample processing and instrument response. frontiersin.orgtandfonline.comnih.gov

One of the challenges in analyzing this compound is its potential for rapid hydrolysis to kynurenine, especially in the presence of strong acids like trichloroacetic acid (TCA), which is often used for sample deproteinization. biorxiv.org This can lead to an underestimation of NFK and an overestimation of kynurenine. Therefore, careful consideration of the sample preparation method is crucial for accurate quantification. biorxiv.org

| Reference | Biological Matrix | Analytes Measured (including) | Key Methodological Features |

|---|---|---|---|

| tandfonline.comnih.gov | Human Plasma, Cerebrospinal Fluid | Kynurenine, Kynurenic acid, Anthranilic acid, 3-Hydroxykynurenine, Quinolinic acid, Tryptophan | Validated, sensitive, and selective methods using stable-isotopically labeled internal standards. |

| nih.gov | Serum | Tryptophan, Kynurenine, Kynurenic acid, 3-Hydroxykynurenine, 3-Hydroxyanthranilic acid | Multiplex method with a short run time (5 min) and simple pretreatment. |

| tandfonline.com | Plasma, Cerebrospinal Fluid, Brain Tissue | Tryptophan and seven of its kynurenine metabolites | 5.5-min method with high sensitivity, requiring small sample volumes. |

| nih.gov | Serum, Peritoneal Fluid | Tryptophan, Nicotinamide (B372718), Kynurenines | UHPLC-ESI-MS/MS method developed for gastric cancer patient samples. |

Immunological Detection Methods (e.g., ELISA, Western Analysis)

Immunological methods, which utilize antibodies specific to this compound, provide a valuable alternative for its detection and quantification. nih.govnih.govresearchgate.net These techniques are particularly useful for detecting NFK within proteins, where it arises from the oxidative modification of tryptophan residues. nih.govnih.gov

A polyclonal antiserum has been developed that specifically recognizes NFK. nih.gov The utility of this antiserum has been validated in both Western blot and ELISA analyses. nih.gov In Western blotting, this antibody can detect NFK in specific protein bands, allowing for the identification of proteins that have undergone this particular oxidative modification. nih.govarvojournals.orgplos.org For instance, it has been used to detect NFK in photo-oxidized myoglobin (B1173299) and in human superoxide (B77818) dismutase 1 (SOD1). nih.gov

The sensitivity of this immunological approach is comparable to that of mass spectrometry, with the ability to detect picomole levels of NFK within a microgram quantity of total protein. nih.gov Furthermore, these immunological assays are often more amenable to high-throughput analysis of numerous samples with fewer preparatory steps compared to mass spectrometry. nih.gov

Commercially available ELISA kits are also available for the detection of enzymes involved in the kynurenine pathway, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Arylformamidase (AFMID), which hydrolyzes NFK. rndsystems.commybiosource.comelkbiotech.com While direct ELISA kits for this compound itself are less common, the principle of competitive immunoassays has been applied to kynurenine, suggesting the feasibility of such an assay for NFK. mdpi.com

| Method | Application | Key Findings/Features | Reference |

|---|---|---|---|

| Western Blot | Detection of NFK in oxidized proteins (e.g., myoglobin, SOD1, α-crystallin) | Sensitive detection of NFK in single proteins and protein mixtures. Can identify specific protein modifications. | nih.govarvojournals.orgplos.org |

| ELISA | Quantification of NFK in oxidized proteins | Comparable sensitivity to mass spectrometry. Amenable to high-throughput analysis. | nih.gov |

| Confocal Microscopy | Visualization of NFK in cultured cells | Allows for the localization of NFK accumulation within cellular structures. | nih.govarvojournals.org |

In Vitro and Ex Vivo Model Systems for Pathway and Compound Studies

A diverse array of in vitro and ex vivo models are employed to investigate the kynurenine pathway and the specific activities of its metabolites, including this compound. These systems allow for controlled experimental conditions to dissect molecular mechanisms that are often difficult to study in whole organisms.

Detailed Research Findings:

Cell Culture Systems: A primary tool for studying the kynurenine pathway involves the use of various cell lines and primary cell cultures. For instance, human monocyte-derived dendritic cells (moDCs) have been instrumental in demonstrating the induction of indoleamine 2,3-dioxygenase (IDO), the enzyme that initiates the pathway, and the subsequent production of kynurenine. nih.govashpublications.org Studies have shown that while certain stimuli like PGE2 can induce IDO mRNA expression, a second signal, for example from TNFα, is required to activate the enzyme. nih.gov Cancer cell lines are also widely used. For example, SKOV3 (ovarian cancer) is used to study IDO1-specific effects, A172 (glioma) for TDO2-dominant pathways, and BT549 (breast cancer) for dual IDO1/TDO2 activity. mdpi.com Co-culture assays, such as those using IDO1-overexpressing HEK293 cells with peripheral blood mononuclear cells (PBMCs), are employed to study the immunosuppressive effects of kynurenine pathway activation on T-cell proliferation. frontiersin.org Furthermore, primary skin fibroblasts from patients with bipolar disorder and schizophrenia have been used as an ex vivo model to study cytokine-induced alterations in the kynurenine pathway, revealing increased production of downstream metabolites like 3-hydroxykynurenine. nih.gov

Organoid Models: Intestinal organoids have emerged as a valuable ex vivo model for studying tryptophan metabolism. nih.govsys-med.de These three-dimensional structures recapitulate key aspects of the intestinal epithelium and have been used to show that metabolites like kynurenic acid and xanthurenic acid can modulate energy metabolism and promote epithelial proliferation and tissue repair. nih.gov This effect was confirmed in colon organoids, where the proliferative boost was linked to enhanced mitochondrial respiration. nih.gov Ovarian cancer organoids are also being developed to investigate the role of amino acid metabolism, including the kynurenine pathway, in tumor progression and immune escape. frontiersin.org

Ex Vivo Tissue Models: Perfusion of whole organs or tissues provides a model that maintains the tissue architecture and cellular heterogeneity. The ex vivo perfusion of human placental cotyledons has been used to study the transfer and metabolism of L-tryptophan, demonstrating the release of kynurenine pathway metabolites into both maternal and fetal circulations. researchgate.net This model is crucial for understanding the role of the kynurenine pathway in pregnancy and associated complications. researchgate.net

Interactive Data Table: In Vitro and Ex Vivo Models for Kynurenine Pathway Studies

| Model System | Cell/Tissue Type | Key Application | Research Findings | Citations |

| In Vitro | ||||

| Primary Cell Culture | Human Monocyte-Derived Dendritic Cells | Study of IDO1 induction and regulation | PGE2 induces IDO mRNA; TNFα co-stimulation needed for enzyme activity. | nih.gov |

| Human Skin Fibroblasts | Investigate pathway alterations in psychiatric disorders | Increased 3-HK production in response to cytokines in cells from patients. | nih.gov | |

| Human Monocyte-Derived Macrophages | Analyze inflammatory modulation by metabolites | Kynurenic acid reduces TNF and IL-6 production. | wiley.com | |

| Cell Lines | HEK-hIDO1, B16F10-mIDO1 (transfected) | Assess inhibitor efficacy and immune modulation | Used in co-cultures to show IDO1 suppresses T-cell proliferation. | frontiersin.org |

| SKOV3, A172, BT549 (endogenous) | Differentiate inhibitor specificity for IDO1 vs. TDO2 | SKOV3 expresses IDO1, A172 expresses TDO2, BT549 expresses both. | mdpi.com | |

| Plant Protoplasts (transformed) | Recombinant protein expression for metabolite production | Expression of human IDO1 leads to kynurenine production. | mdpi.com | |

| Ex Vivo | ||||

| Organoids | Murine Intestinal and Colonic Organoids | Model tryptophan metabolism in the gut epithelium | Express key pathway enzymes; used to study effects of metabolites on repair. | nih.govnih.gov |

| Ovarian Cancer Organoids | Investigate metabolic reprogramming in cancer | Used to study the role of the kynurenine pathway in immune escape. | frontiersin.org | |

| Tissue Perfusion | Human Placental Cotyledons | Study metabolite transfer and synthesis | Demonstrates release of kynurenine pathway metabolites. | researchgate.net |

Genetic and Molecular Approaches for Enzyme Expression and Manipulation

Genetic and molecular techniques are fundamental to understanding the specific roles of the enzymes that metabolize this compound and its downstream products. These approaches allow for precise manipulation of enzyme expression and function.

Detailed Research Findings:

Recombinant Enzyme Expression: The production of recombinant kynurenine pathway enzymes is crucial for detailed biochemical and structural analyses. Enzymes like human and mouse kynureninase (KYNU) have been expressed in systems such as E. coli and baculovirus-insect cells. sinobiological.comcusabio.comabbexa.com This allows for the purification of the enzyme to study its kinetic properties, substrate specificity, and structure, and to screen for inhibitors. sinobiological.com For instance, recombinant human TDO2 has been used in enzymatic assays to identify novel inhibitors. biorxiv.org Similarly, human IDO1 has been expressed in plant cells, demonstrating the feasibility of using plants as bioreactors for producing kynurenine. mdpi.com

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is a standard method to quantify the mRNA expression levels of kynurenine pathway enzymes like IDO1 and TDO2 in various tissues and cells. tandfonline.comresearchgate.net Such analyses have been used to compare enzyme expression in breast tumor tissue versus normal tissue and to correlate expression levels with clinicopathological features. tandfonline.com These studies often reveal that enzyme mRNA levels can be significantly upregulated in disease states, frequently induced by inflammatory cytokines like IFN-γ. frontiersin.orgresearchgate.net

Genetic Manipulation (Knockout/Knockdown): The advent of powerful gene-editing technologies, particularly CRISPR/Cas9, has revolutionized the study of the kynurenine pathway. mdpi.com Researchers have generated CRISPR/Cas9-induced knockout mice for specific enzymes, such as kynurenine aminotransferase (KAT), to investigate the consequences of their deletion on metabolism and behavior. imrpress.comnih.govwiley.com For example, deleting the aadat gene (encoding KAT2) in mice was shown to alter emotional and memory functions, providing a model to study the link between kynurenine pathway dysregulation and neuropsychiatric disorders. imrpress.comnih.gov Similarly, CRISPR/Cas9-mediated deletion of the CysLT1R receptor in an Alzheimer's disease mouse model led to a suppression of the kynurenine pathway, suggesting a potential therapeutic target. aging-us.com Lentivirus-mediated gene knockdown is another approach used to achieve similar ends in targeted cell populations or tissues. aging-us.com These genetic loss-of-function models are invaluable for confirming the physiological roles of specific enzymes in vivo. nih.gov

Interactive Data Table: Genetic and Molecular Approaches for Kynurenine Pathway Enzyme Studies

| Technique | Target Enzyme/Gene | Model System | Purpose | Key Findings | Citations |

| Recombinant Expression | Kynureninase (KYNU) | E. coli, Baculovirus-Insect Cells | Enzyme purification for biochemical assays and structural studies. | Allows for characterization of enzyme activity and inhibitor screening. | sinobiological.comcusabio.com |

| Tryptophan 2,3-dioxygenase (TDO2) | E. coli | Enzymatic assays for inhibitor discovery. | Enabled identification of small molecule inhibitors of apo-TDO2. | biorxiv.org | |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Plant Cells | Explore alternative production systems for pathway metabolites. | Demonstrated successful production of kynurenine in plant cells. | mdpi.com | |

| Gene Expression Analysis | IDO1, TDO2 | Human Breast Tumor Tissue | Correlate enzyme expression with disease characteristics. | IDO1 mRNA and protein levels were significantly higher in tumor tissue. | tandfonline.comresearchgate.net |

| IDO1, TDO2 | Various Cancer Cell Lines | Characterize endogenous enzyme expression profiles for assay development. | Confirmed cell-line specific expression for inhibitor testing. | mdpi.comfrontiersin.org | |

| Genetic Manipulation | Kynurenine Aminotransferase (KAT) | CRISPR/Cas9 Knockout Mice | Investigate the in vivo role of KAT enzymes in the brain. | Deletion of KAT genes impairs mitochondrial respiration. | wiley.com |

| aadat (KAT2) | CRISPR/Cas9 Knockout Mice | Model neuropsychiatric disorders linked to pathway dysregulation. | Knockout mice exhibited altered emotional and memory behaviors. | imrpress.comnih.gov | |

| CysLT1R (receptor influencing KP) | CRISPR/Cas9 Knockout Mice | Evaluate downstream effects of receptor ablation on the KP. | CysLT1R deletion suppressed the kynurenine pathway in an AD model. | aging-us.com |

Broader Research Implications and Future Directions in Chemical Biology

Insights into Tryptophan Metabolism Dysregulation in Preclinical Models

The dysregulation of the kynurenine (B1673888) pathway is a hallmark of various pathological conditions, including neurodegenerative diseases, cancer, and autoimmune disorders. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.orgnih.gov Preclinical models are instrumental in dissecting the specific contributions of individual metabolites to these disease states. While most studies focus on the L-isomers, the presence and metabolism of D-amino acids, including D-tryptophan, are gaining recognition. nih.govfrontiersin.org

Studies have shown that D-tryptophan can be metabolized in vivo to produce downstream metabolites of the kynurenine pathway, such as kynurenic acid (KYNA). nih.govfrontiersin.orgnih.gov This conversion implies the formation of N-Formyl-D-kynurenine as an intermediate. The enzymes responsible for the initial step of tryptophan degradation, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), exhibit stereospecificity. While TDO shows a strong preference for L-tryptophan, IDO has a broader substrate specificity and can oxidize D-tryptophan to this compound. nih.govacs.orgnih.govexpasy.orguba.ar In fact, some evidence suggests that IDO may be more active with D-tryptophan than the L-form. expasy.org

Preclinical studies in mice have demonstrated that the administration of D-tryptophan leads to the formation of kynurenine pathway metabolites in both the brain and peripheral tissues. nih.govfrontiersin.org This highlights the potential for a D-tryptophan to this compound pathway to be active in vivo and contribute to the pool of neuroactive kynurenine metabolites. The dysregulation of this D-isomer pathway could have distinct pathological consequences that are yet to be fully elucidated.

Investigation of this compound-Specific Interactions and Functions Beyond Canonical Pathway

The canonical view of N-formylkynurenine is that of a transient intermediate rapidly hydrolyzed to kynurenine. frontiersin.orgnih.govpreprints.orgbiorxiv.org However, recent research challenges this, suggesting that N-formylkynurenine itself may have biological activities beyond being a simple precursor. nih.govbiorxiv.org While this research has primarily focused on the L-isomer, it opens up the question of whether this compound also possesses unique functions.

The metabolism of D-tryptophan and its derivatives can be influenced by both host and microbial enzymes. oup.com The gut microbiome, a rich source of D-amino acids, could contribute to the production of this compound. This metabolite might then interact with host systems in ways that are distinct from its L-counterpart. For instance, D-kynurenine, the downstream product of this compound, is known to be a precursor for kynurenic acid (KYNA) and can be metabolized by D-amino acid oxidase (DAAO). nih.govmedchemexpress.comwhiterose.ac.ukmdpi.commdpi.comjst.go.jp The specific interactions of this compound with cellular targets, its transport across biological membranes, and its potential to modulate signaling pathways are all areas ripe for investigation.

Recent findings indicate that N-formylkynurenine can undergo non-enzymatic deamination to form a reactive electrophile, which can then adduct to nucleophiles like cysteine and glutathione. nih.govbiorxiv.org Whether this compound undergoes similar transformations and the functional consequences of such reactions are unknown but represent an exciting frontier in understanding its biological role.

Development of Advanced Research Tools and Probes for Kynurenine Pathway Studies

Advancing our understanding of this compound's role in biology is contingent on the development of sophisticated research tools. A significant challenge is the simultaneous detection and quantification of the various metabolites in the kynurenine pathway, including the stereoisomers.

Key areas for tool development include:

Chiral Separation Techniques: Methods such as capillary electrochromatography-mass spectrometry (CEC-MS) are being developed for the simultaneous separation of kynurenine pathway metabolites. The development of robust and sensitive methods for chiral separation is crucial to distinguish between the D- and L-isomers of N-formylkynurenine and its downstream products in biological samples. acs.orgnih.gov

Specific Antibodies and Biosensors: The generation of antibodies that can specifically recognize this compound would be invaluable for its detection and localization in tissues and cells. nih.gov Such tools would enable techniques like immunohistochemistry and ELISA to map its distribution and changes in concentration in different physiological and pathological states.

Metabolic Probes: The synthesis of labeled this compound analogues could help trace its metabolic fate and identify its interaction partners. rsc.org These probes would be instrumental in uncovering novel enzymatic and non-enzymatic transformations.

Advanced Imaging Techniques: High-resolution imaging techniques are essential for visualizing the spatial distribution of kynurenine pathway metabolites within complex biological systems. frontiersin.org

Applications in Synthetic Biology for Metabolite Production

Synthetic biology offers powerful approaches for the production of valuable metabolites. The enzymatic machinery of the kynurenine pathway can be harnessed in engineered microorganisms to produce specific compounds of interest. While the focus has often been on L-kynurenine and its derivatives, the ability of certain enzymes to process D-tryptophan opens up possibilities for the production of D-isomers.

By engineering metabolic pathways in host organisms like Escherichia coli, it is possible to produce kynurenine and other metabolites. biorxiv.org A synthetic pathway could be designed to specifically convert D-tryptophan to this compound and subsequently to other D-kynurenine pathway metabolites. This could be achieved by expressing enzymes with the desired stereospecificity, such as indoleamine 2,3-dioxygenase.